Cas no 1805654-89-0 (Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate)

Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate is a specialized benzoate derivative featuring a cyano group, difluoromethoxy substituent, and an iodine atom on the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which enable its use as a versatile intermediate in synthetic chemistry. The presence of the difluoromethoxy group enhances metabolic stability, while the iodine atom offers opportunities for further functionalization via cross-coupling reactions. The ester moiety provides additional reactivity for derivatization. Its well-defined structure makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. High purity and consistent quality ensure reliable performance in research settings.
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate structure
1805654-89-0 structure
Product Name:Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate
CAS No:1805654-89-0
MF:C10H6F2INO3
MW:353.06082201004
CID:4795920
Update Time:2025-06-08

Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate
    • Inchi: 1S/C10H6F2INO3/c1-16-9(15)7-3-6(13)2-5(4-14)8(7)17-10(11)12/h2-3,10H,1H3
    • InChI Key: NMQKTOZFMIOFPR-UHFFFAOYSA-N
    • SMILES: IC1C=C(C#N)C(=C(C(=O)OC)C=1)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 331
  • XLogP3: 3.1
  • Topological Polar Surface Area: 59.3

Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015015128-250mg
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate
1805654-89-0 97%
250mg
499.20 USD 2021-05-31
Alichem
A015015128-500mg
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate
1805654-89-0 97%
500mg
823.15 USD 2021-05-31
Alichem
A015015128-1g
Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate
1805654-89-0 97%
1g
1,460.20 USD 2021-05-31

Additional information on Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate

Comprehensive Overview of Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate (CAS No. 1805654-89-0)

Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate (CAS No. 1805654-89-0) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its unique difluoromethoxy and iodo substituents, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural complexity and functional diversity make it a valuable asset in modern drug discovery, particularly in the development of targeted therapies for metabolic disorders and inflammatory diseases.

The compound's cyano and ester functionalities contribute to its reactivity, enabling versatile applications in cross-coupling reactions and nucleophilic substitutions. Researchers have leveraged these properties to design novel small-molecule inhibitors and protease modulators, addressing unmet medical needs in oncology and neurology. Recent studies highlight its potential in PET radioligand synthesis, where the iodine-125 isotope variant aids in diagnostic imaging.

In the context of green chemistry, Methyl 3-cyano-2-difluoromethoxy-5-iodobenzoate exemplifies the shift toward sustainable halogenation strategies. Its difluoromethoxy group enhances metabolic stability—a key consideration in drug design—while minimizing environmental impact. This aligns with growing industry demand for eco-friendly synthetic routes, as evidenced by its inclusion in catalytic fluorination methodologies published in leading journals like ACS Sustainable Chemistry & Engineering.

Analytical characterization of CAS No. 1805654-89-0 typically involves HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for pharmaceutical-grade applications. The compound's crystalline morphology has been extensively studied via X-ray diffraction, revealing intermolecular interactions critical for co-crystal engineering—a trending approach to improve drug solubility.

Market intelligence indicates rising interest in this compound across biotech startups and academic labs, particularly for fragment-based drug discovery (FBDD). Its molecular weight (367.06 g/mol) and lipophilicity (clogP ~2.4) position it within the "Goldilocks zone" for lead optimization, a frequently searched term in medicinal chemistry forums. Patent analyses reveal its use in kinase inhibitor pipelines, with 12+ filings since 2020 referencing related scaffolds.

From a regulatory standpoint, the compound's benzoate core complies with ICH stability guidelines, though researchers must address photodegradation risks—a common challenge discussed in pharmaceutical formulation webinars. Storage recommendations emphasize amber vials at -20°C to preserve the iodoarene functionality, a detail often queried in chemical storage databases.

Emerging applications include its role in click chemistry workflows, where the cyano group facilitates bioorthogonal labeling—a technique dominating recent chemical biology literature. This versatility has spurred commercial availability from major suppliers like Combi-Blocks and Toronto Research Chemicals, with prices reflecting its high-value intermediate status.

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